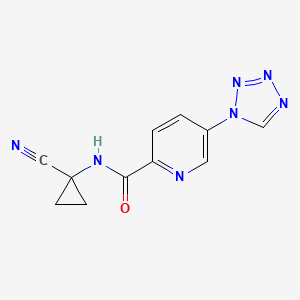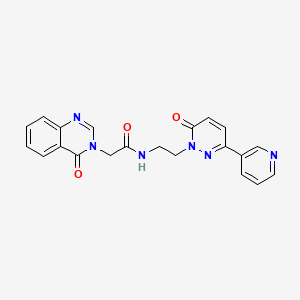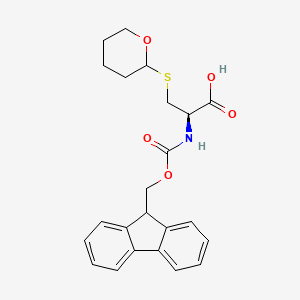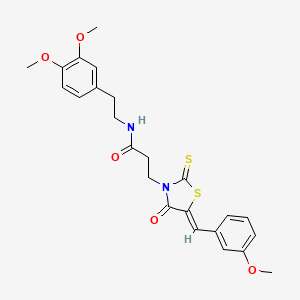
N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide, also known as CCPA, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. CCPA is a synthetic compound that belongs to the family of adenosine receptor agonists. Adenosine receptors are a type of G protein-coupled receptor that plays a vital role in various physiological processes such as vasodilation, neurotransmission, and immune response.
Mecanismo De Acción
N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide acts by binding to the adenosine A1 receptor subtype, which leads to the activation of downstream signaling pathways. The activation of adenosine A1 receptors results in the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). The reduction in cAMP levels leads to the inhibition of protein kinase A (PKA) and the opening of inward-rectifying potassium channels. The activation of potassium channels leads to the hyperpolarization of the cell membrane, which reduces the excitability of neurons and cardiac cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure in animal models, indicating its potential use as a cardiovascular drug. This compound has also been found to have neuroprotective effects and has been shown to reduce the damage caused by ischemic stroke in animal models. Additionally, this compound has been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide in lab experiments is its high degree of purity, which ensures that the results obtained are accurate and reproducible. Additionally, this compound is a potent agonist of the adenosine A1 receptor subtype, which makes it an ideal tool for studying the role of adenosine receptors in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic uses of this compound in various diseases such as cardiovascular disease, stroke, and inflammation. Additionally, the role of adenosine receptors in various physiological processes such as sleep, pain, and memory is an area of ongoing research, and this compound may be a useful tool for further investigating these processes.
Métodos De Síntesis
The synthesis of N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide involves the reaction between 1-cyanocyclopropylamine and 5-(tetrazol-1-yl)pyridine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a high degree of purity.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide has been extensively studied for its potential pharmacological properties. It has been found to be a potent agonist of the adenosine A1 receptor subtype. Adenosine A1 receptors are widely distributed throughout the body and play a crucial role in the regulation of various physiological processes such as cardiovascular function, neurotransmission, and immune response.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O/c12-6-11(3-4-11)15-10(19)9-2-1-8(5-13-9)18-7-14-16-17-18/h1-2,5,7H,3-4H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNKYGVNHAXSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=NC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2592731.png)
![6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2592732.png)



![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2592739.png)
![2-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2592741.png)
![2-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2592742.png)
![5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2592744.png)




![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2592753.png)